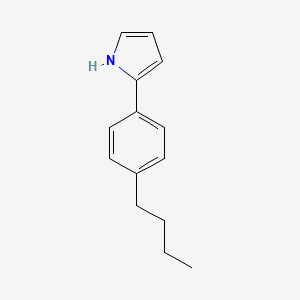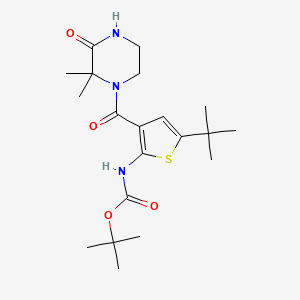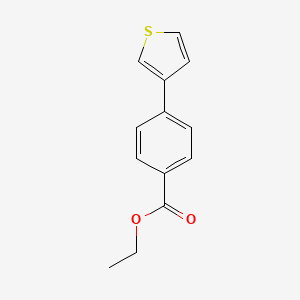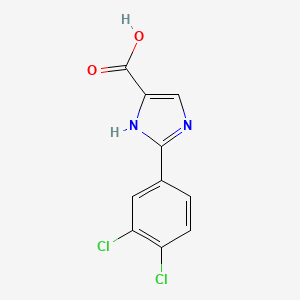
2-(3,4-dichlorophenyl)-1H-imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-1H-imidazole-5-carboxylic acid is a chemical compound characterized by its dichlorophenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dichlorophenyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction, where a suitable precursor containing the dichlorophenyl moiety reacts with the imidazole ring.
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,4-Dichlorophenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the imidazole ring or the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Derivatives with different substituents on the imidazole ring or dichlorophenyl group.
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: Use in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mecanismo De Acción
The mechanism by which 2-(3,4-dichlorophenyl)-1H-imidazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparación Con Compuestos Similares
2-(3,4-Dichlorophenyl)ethanamine: A related compound with an ethanamine group instead of the imidazole ring.
2-(3,4-Dichlorophenyl)acetic acid: A compound with an acetic acid group instead of the imidazole ring.
Uniqueness: 2-(3,4-Dichlorophenyl)-1H-imidazole-5-carboxylic acid is unique due to its combination of the dichlorophenyl group and the imidazole ring, which provides distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H6Cl2N2O2 |
|---|---|
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)9-13-4-8(14-9)10(15)16/h1-4H,(H,13,14)(H,15,16) |
Clave InChI |
YSGAFMZITAETEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NC=C(N2)C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


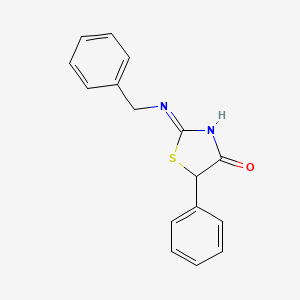
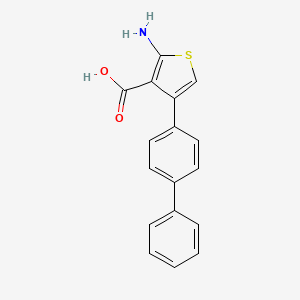
![3-[5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzonitrile](/img/structure/B15357057.png)
![4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)
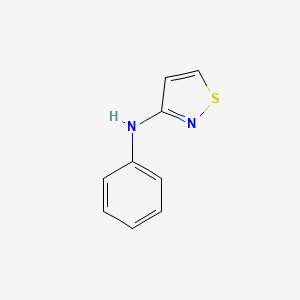


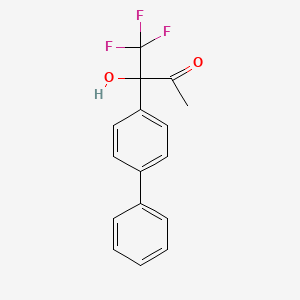
![7-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B15357082.png)
![Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B15357089.png)
![3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B15357093.png)
